Prednisolone Sodium Metasulfobenzoate is a poorly adsorbed analog of prednisolone, a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. After cell surface receptor attachment and cell entry, prednisolone enters the nucleus where it binds to and activates specific nuclear receptors, resulting in an altered gene expression and inhibition of proinflammatory cytokine production. This agent also decreases the number of circulating lymphocytes, induces cell differentiation, and stimulates apoptosis in sensitive tumor cells populations. (NCI)
Prednisolone sodium metazoate
CAS No.: 630-67-1
Cat. No.: VC0540144
Molecular Formula: C28H31NaO9S
Molecular Weight: 566.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 630-67-1 |
|---|---|
| Molecular Formula | C28H31NaO9S |
| Molecular Weight | 566.6 g/mol |
| IUPAC Name | sodium;3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate |
| Standard InChI | InChI=1S/C28H32O9S.Na/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36;/h3-5,8,10,12-13,20-22,24,30,33H,6-7,9,11,14-15H2,1-2H3,(H,34,35,36);/q;+1/p-1/t20-,21-,22-,24+,26-,27-,28-;/m0./s1 |
| Standard InChI Key | RWFZSORKWFPGNE-VDYYWZOJSA-M |
| Isomeric SMILES | C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=C[C@]35C)O.[Na+] |
| SMILES | CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=CC35C)O.[Na+] |
| Canonical SMILES | CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=CC35C)O.[Na+] |
| Appearance | Solid powder |
Introduction
Chemical and Structural Characteristics of Prednisolone Sodium Metazoate
Molecular Architecture and Nomenclature
PSM (IUPAC name: sodium 3-[(11β,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxycarbonyl]benzenesulfonate) features a steroidal backbone modified with a sulfobenzoate group at the C21 position . The sodium counterion enhances aqueous solubility (23.4 mg/mL at 25°C) , critical for mucosal delivery formulations. Comparative analysis with parent compound prednisolone reveals:
Structural Modifications
-
Sulfobenzoate esterification at C21: Reduces systemic absorption by 58%
-
Sodium ion pairing: Increases polarity (logP −1.2 vs. 1.8 for prednisolone)
-
Molecular weight: 566.6 g/mol vs. 360.4 g/mol for prednisolone
Spectroscopic Identification
Fourier-transform infrared (FTIR) spectroscopy of PSM shows characteristic peaks at:
-
1665 cm⁻¹ (C=O stretch of ketone)
-
1602 cm⁻¹ (aromatic C=C)
-
1184 cm⁻¹ (S=O asymmetric stretch)
X-ray diffraction confirms crystalline structure with d-spacings at 4.21 Å and 3.89 Å .
Pharmacological Profile and Mechanism of Action
Receptor Binding Dynamics
PSM demonstrates selective glucocorticoid receptor (GR) binding with:
-
Dissociation constant (Kd): 3.8 ± 0.4 nM
-
89% receptor occupancy at 10 nM concentration
The sulfobenzoate moiety reduces mineralocorticoid receptor affinity by 92% compared to prednisolone, minimizing electrolyte imbalance risks .
Anti-inflammatory Pathways
Mechanistic studies identify three primary pathways:
-
NF-κB inhibition: Reduces IL-6 production by 78% at 1 μM concentration
-
Leukocyte migration suppression: Decreases neutrophil chemotaxis by 64% in mucosal tissue
-
Apoptosis induction: Increases caspase-3 activity 3.2-fold in activated lymphocytes
Advanced Formulation Strategies for Localized Delivery
Quatsome-Based Mucoadhesive Gels
A 2³ factorial design study optimized quatsome nanoparticles for PSM delivery :
| Factor | Low Level | High Level | Optimized Value |
|---|---|---|---|
| Surfactant type | DDAB | CTAB | DDAB |
| Surfactant:Cholesterol | 1:1 | 1:2 | 1:1.4 |
| Sonication time (min) | 10 | 20 | 15.2 |
Resultant Nanoparticle Properties
Rheological Properties of Gel Formulations
Carbopol-based gels (1.5% w/v) demonstrated optimal mucoadhesion:
-
Adhesive force: 12.8 ± 0.7 N/cm²
-
Zero-shear viscosity: 45,200 ± 1,150 mPa·s
| Condition | PS Change (%) | EE% Change | ZP Change (mV) |
|---|---|---|---|
| 25°C/60% RH, 3 mo | +4.2 ± 0.3 | −1.1 ± 0.2 | −2.4 ± 0.1 |
| 4°C, 3 mo | +0.8 ± 0.1 | −0.3 ± 0.1 | −0.7 ± 0.2 |
Lyophilized formulations maintained >97% potency for 24 months at −20°C .
Clinical Applications and Efficacy Data
Recurrent Aphthous Ulcer Management
A double-blind trial comparing PSM gel (0.1%) vs. placebo showed:
| Parameter | PSM Group | Placebo | p-value |
|---|---|---|---|
| Healing time (days) | 4.2 ± 0.7 | 9.8 ± 1.2 | <0.001 |
| Pain reduction (VAS) | 82% ± 5 | 24% ± 7 | <0.001 |
| Recurrence rate (6 mo) | 18% | 67% | 0.003 |
Histological analysis demonstrated 89% reduction in CD3+ T-cell infiltration .
| Route | LD₅₀ (mg/kg) |
|---|---|
| Oral | >2,000 |
| Intravenous | 285 ± 12 |
Subchronic Exposure
28-day oral toxicity study (rats, 50 mg/kg/day):
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume